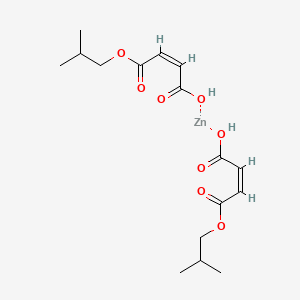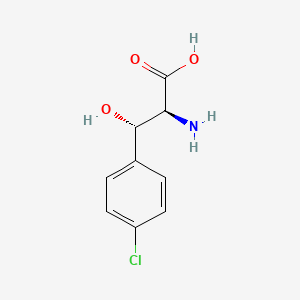
6-tert-Butyl-2-(morpholinomethyl)-3,4-xylenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-tert-Butyl-2-(morpholinomethyl)-3,4-xylenol is an organic compound that belongs to the class of alkylated phenols. It is characterized by the presence of a tert-butyl group, a morpholinomethyl group, and xylenol moiety. This compound is known for its antioxidant properties and is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butyl-2-(morpholinomethyl)-3,4-xylenol typically involves the alkylation of xylenol with tert-butyl groups and the subsequent introduction of a morpholinomethyl group. One common method involves the vapor phase catalytic methylation of 2-tert-butylphenol with methanol at temperatures ranging from 280°C to 300°C . This process selectively forms 6-tert-butyl-2-methylphenol, which can then be further modified to introduce the morpholinomethyl group.
Industrial Production Methods
Industrial production of this compound often employs large-scale catalytic processes. The use of zinc oxide as a catalyst in an alkaline medium is common for the initial alkylation step . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-tert-Butyl-2-(morpholinomethyl)-3,4-xylenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The tert-butyl and morpholinomethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenols depending on the reagents used.
Applications De Recherche Scientifique
6-tert-Butyl-2-(morpholinomethyl)-3,4-xylenol has several applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Investigated for its potential as a stabilizer in biological samples.
Medicine: Explored for its antioxidant properties in pharmaceutical formulations.
Industry: Utilized in the production of fuels and lubricants to prevent oxidation and gumming
Mécanisme D'action
The antioxidant properties of 6-tert-Butyl-2-(morpholinomethyl)-3,4-xylenol are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The phenolic hydroxyl group plays a crucial role in this process. The compound interacts with free radicals, converting them into more stable molecules and preventing oxidative damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethyl-6-tert-butylphenol: Known for its use as an antioxidant in fuels and polymers.
2,6-Di-tert-butyl-4-methylphenol: Commonly used as a food additive and in cosmetics for its antioxidant properties.
Uniqueness
6-tert-Butyl-2-(morpholinomethyl)-3,4-xylenol is unique due to the presence of the morpholinomethyl group, which enhances its solubility and reactivity compared to other alkylated phenols. This makes it particularly useful in applications requiring high solubility and stability.
Propriétés
Numéro CAS |
93982-29-7 |
|---|---|
Formule moléculaire |
C17H27NO2 |
Poids moléculaire |
277.4 g/mol |
Nom IUPAC |
6-tert-butyl-3,4-dimethyl-2-(morpholin-4-ylmethyl)phenol |
InChI |
InChI=1S/C17H27NO2/c1-12-10-15(17(3,4)5)16(19)14(13(12)2)11-18-6-8-20-9-7-18/h10,19H,6-9,11H2,1-5H3 |
Clé InChI |
BETTYWBXTMYLPE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C)CN2CCOCC2)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![1-[[5-Methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine](/img/structure/B12654380.png)
